molecular formula C16H15ClN2O3 B3728570 2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B3728570
M. Wt: 318.75 g/mol
InChI Key: WVNNTCMRNGJFLM-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with chloroacetic acid under basic conditions to form 3-chlorophenoxyacetic acid.

    Hydrazide Formation: The 3-chlorophenoxyacetic acid is then reacted with hydrazine hydrate to form 3-chlorophenoxyacetohydrazide.

    Condensation Reaction: Finally, the 3-chlorophenoxyacetohydrazide is condensed with 2-hydroxy-4-methylbenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenolic and chlorophenoxy groups may interact with cellular membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)propionic acid
  • 2-(3-chlorophenoxy)propionamide
  • 2-(3-chlorophenoxy)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazide linkage and phenolic hydroxyl group provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-5-6-12(15(20)7-11)9-18-19-16(21)10-22-14-4-2-3-13(17)8-14/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNNTCMRNGJFLM-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide
Reactant of Route 5
2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.